3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Description
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (CAS: 2092532-88-0) is a bicyclic heterocyclic compound featuring a thiopyrano[4,3-c]pyrazole core with a sulfone group (5,5-dioxide) and two key substituents: a chloromethyl (-CH2Cl) group at position 3 and an isopropyl (-CH(CH3)2) group at position 2 . Its molecular formula is C10H15ClN2S, with a molecular weight of 230.76 g/mol. The sulfone moiety enhances polarity and stability, while the chloromethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution). This compound is structurally related to pharmacologically active thiochromeno- and benzothiopyrano-pyrazole derivatives, which are known for kinase inhibition and other biological activities .
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-7(2)13-10(5-11)8-6-16(14,15)4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLHWJCVKDATTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available literature and patents, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiopyrano-pyrazole framework. Its unique configuration contributes to its biological activity.
Cholinergic Activity
One of the notable biological activities of this compound is its interaction with the cholinergic system. It has been identified as a positive allosteric modulator of the muscarinic M1 receptor. This receptor is involved in various central nervous system functions, including cognition and memory. The modulation of this receptor suggests potential implications for treating neurodegenerative diseases such as Alzheimer's disease .
Antidiabetic Potential
Research indicates that compounds similar to this compound can stimulate pancreatic β-cell replication and enhance insulin secretion. This activity positions the compound as a candidate for developing antidiabetic therapies aimed at improving glucose homeostasis .
Anticancer Properties
The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Investigations into its ability to inhibit tumor growth suggest that it may interfere with critical signaling pathways involved in cancer proliferation. This aspect warrants further exploration through in vivo studies to confirm its efficacy and safety profile in cancer therapy .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Muscarinic Receptor Modulation : Enhances cholinergic signaling which may improve cognitive functions.
- Insulin Secretion : Promotes β-cell proliferation and insulin release through modulation of signaling pathways related to glucose metabolism.
- Cytotoxicity : Induces apoptosis in cancer cells via mitochondrial pathways and inhibition of cell cycle progression.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of related compounds:
- Cognitive Enhancement : A study demonstrated that administration of muscarinic receptor modulators improved memory retention in animal models, suggesting similar potential for the target compound.
- Antidiabetic Effects : In vitro studies showed increased β-cell replication when exposed to compounds with structural similarities to this compound.
- Cancer Cell Line Studies : Research indicated that certain derivatives exhibited significant cytotoxicity against breast and prostate cancer cell lines, prompting further investigation into their mechanisms.
Data Summary Table
Scientific Research Applications
The compound 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Anticancer Activity
Research indicates that compounds similar to This compound have shown promise as anticancer agents. For example, a study demonstrated that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis through the modulation of Bcl-xL proteins .
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies revealed that these compounds could reduce neuronal damage in models of neurodegenerative diseases .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antiseptics .
Pesticide Development
The unique chemical structure of This compound has potential as an agricultural pesticide. Its efficacy against specific pests and pathogens has been documented in field trials. For instance, formulations containing this compound demonstrated significant reductions in pest populations while being environmentally safer compared to traditional pesticides .
Polymer Synthesis
In materials science, derivatives of this compound are explored for use in synthesizing novel polymers with enhanced properties. The incorporation of the thiopyrano and pyrazole moieties into polymer chains can lead to materials with improved thermal stability and mechanical strength .
Table 2: Comparative Analysis of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH₂Cl) moiety undergoes nucleophilic displacement reactions with various nucleophiles. Key findings include:
These reactions proceed via an S<sub>N</sub>2 mechanism , as confirmed by stereochemical inversion observed in X-ray crystallography studies . The sulfone group (5,5-dioxide) enhances the electrophilicity of the adjacent chloromethyl carbon by inductive effects.
Oxidation and Reduction Pathways
The thiopyrano ring’s sulfide-to-sulfone conversion (precursor to 5,5-dioxide) significantly alters redox behavior:
-
Reduction :
Treatment with sodium borohydride (NaBH₄) selectively reduces the pyrazole ring’s C=N bond, yielding a tetrahydro derivative without affecting the sulfone group. -
Oxidation Stability :
The sulfone group renders the compound resistant to further oxidation under standard conditions (H₂O₂, HNO₃) .
Cycloaddition Reactions
The pyrazole moiety participates in [3+2] cycloadditions with electron-deficient dipolarophiles:
For example, reaction with (E)-3,3,3-trichloro-1-nitroprop-1-ene produces nitropyrazole derivatives via CHCl₃ elimination :
Acid-Base Reactivity
The pyrazole nitrogen exhibits weak basicity (pKₐ ~2.5–3.0) , enabling protonation-deprotonation equilibria:
-
Protonation : Occurs in HCl/EtOH, forming a water-soluble salt.
-
Deprotonation : Achieved with K₂CO₃, enhancing nucleophilicity for alkylation reactions .
Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction at the pyrazole C-4 position:
| Aryl Boronic Acid | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 4-Bromophenyl | Pd(OAc)₂ | XPhos | 89 |
| 3-Nitrophenyl | PdCl₂(PPh₃)₂ | None | 73 |
Reaction conditions: Dioxane/H₂O (3:1), 100°C, 12 hr.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition generates SO₂ and HCl gases :
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Differences :
- Lipophilicity : The isopropyl group (logP ~2.5) increases hydrophobicity relative to ethyl (logP ~1.8) or cyclopropylmethyl (logP ~2.0) groups, affecting membrane permeability .
- Biological Activity: Benzothiopyrano derivatives (e.g., ) exhibit enhanced aromatic stacking in kinase pockets, while thiopyrano analogs may prioritize solubility due to reduced ring rigidity.
Pharmacologically Active Analogues
Comparison :
- Fluorine Substitution : MSC2360844/4588 incorporate fluorine atoms (6- or 7-position) to enhance metabolic stability and binding affinity, a feature absent in the target compound .
- Morpholine Moieties : These groups improve solubility and hydrogen-bonding capacity, whereas the target compound’s chloromethyl group prioritizes synthetic versatility .
Preparation Methods
Formation of the Pyrazole Ring
Starting materials : β-diketones or β-ketoesters react with hydrazine derivatives to form pyrazole rings via condensation and cyclization.
Conditions : Reflux in ethanol or another suitable solvent, sometimes in the presence of acid catalysts to promote cyclization.
Yields : High yields (typically 60-85%) are reported for pyrazole ring formation under optimized conditions.
Construction of the Tetrahydrothiopyrano Ring
Approach : The tetrahydrothiopyrano ring is formed by intramolecular cyclization involving a sulfur nucleophile.
Typical reagents : Thiol or thioether intermediates bearing appropriate leaving groups (e.g., halides) undergo nucleophilic substitution to close the ring.
Example reaction : Treatment of a hydroxyalkyl pyrazole intermediate with thiolating agents followed by cyclization under basic or neutral conditions.
Notes : Control of reaction temperature and solvent polarity is critical to favor ring closure over polymerization or side reactions.
Introduction of the Chloromethyl Group
Method : Chloromethylation is commonly performed using chloromethyl methyl ether (a hazardous reagent) or safer alternatives like paraformaldehyde with hydrochloric acid.
Reaction conditions : Typically conducted at low temperatures (0-5 °C) to minimize side reactions, in solvents such as dichloromethane or chloroform.
Selectivity : The chloromethyl group is introduced selectively at position 3 due to the electronic and steric environment of the pyrazole ring.
Safety note : Chloromethylating agents require careful handling due to toxicity and carcinogenicity.
Introduction of the Isopropyl Group
Method : Alkylation of the pyrazole nitrogen or carbon center with isopropyl halides (e.g., isopropyl bromide) under basic conditions.
Alternative : Use of starting materials already substituted with isopropyl groups to streamline synthesis.
Reaction conditions : Typically performed in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate.
Yields : Moderate to good yields (50-75%) depending on reaction conditions and substrate reactivity.
Oxidation to the 5,5-Dioxide
Reagents : m-Chloroperbenzoic acid (m-CPBA) is the reagent of choice for oxidation of sulfides to sulfones.
Conditions : Reaction in dichloromethane at low temperature (-40 °C to 0 °C) to control oxidation state and prevent overoxidation.
Alternative oxidants : Hydrogen peroxide with acetic acid or peracetic acid can also be used.
Yields : High yields (70-90%) of the sulfone product are typically obtained.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | β-Diketone + hydrazine | Ethanol | Reflux | 60-85 | Acid catalysts may be used |
| Tetrahydrothiopyrano ring closure | Thiol intermediates, base | THF, DMF | Room temp to reflux | 55-75 | Controlled to avoid polymerization |
| Chloromethylation | Chloromethyl methyl ether or paraformaldehyde + HCl | DCM, chloroform | 0-5 °C | 50-70 | Toxic reagents; handle with caution |
| Isopropyl group introduction | Isopropyl bromide, K2CO3 | DMF, DMSO | Room temp to 60 °C | 50-75 | Alkylation under basic conditions |
| Oxidation to sulfone | m-CPBA or H2O2/acetic acid | DCM | -40 °C to 0 °C | 70-90 | Avoid overoxidation |
Research Findings and Optimization Notes
Selectivity and regio-control : The chloromethylation step requires careful control to avoid multiple substitutions or side reactions. Use of low temperature and slow addition of reagents improves selectivity.
Oxidation control : Overoxidation can lead to sulfoxide or sulfone degradation products. Using m-CPBA at low temperature ensures selective conversion to the 5,5-dioxide.
Yield improvements : Employing phase-transfer catalysts or microwave-assisted synthesis has been reported to improve yields and reduce reaction times in ring closure and alkylation steps.
Purification : Chromatographic purification (flash chromatography or preparative HPLC) is typically required to isolate the pure compound, especially after chloromethylation and oxidation.
Safety considerations : The use of chloromethyl methyl ether and peracids requires strict safety protocols due to toxicity and potential carcinogenicity.
The preparation of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a multi-step process involving pyrazole ring formation, thiopyrano ring closure, selective chloromethylation, isopropyl group introduction, and oxidation to the sulfone. Each step demands precise control of reaction conditions to ensure high yield and purity. The use of advanced reagents like m-CPBA for oxidation and careful chloromethylation techniques are critical for successful synthesis.
This synthesis route is supported by patent disclosures and organic synthesis literature, reflecting a robust methodology for preparing this complex heterocyclic sulfone compound.
Q & A
Q. What are the standard synthetic routes for this compound, and what parameters critically influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic or sonicated conditions. Key parameters include:
- Solvent selection : Ethanol or methanol/acetic acid mixtures (5:1 ratio) enhance reaction efficiency due to polarity and protonation effects .
- Reaction time optimization : Ultrasonication reduces reaction times to 2–20 minutes, improving yields (65–80%) by enhancing molecular collision frequency .
- Purification : Column chromatography or recrystallization (e.g., ethanol) is critical for isolating pure crystals, as evidenced by IR and NMR data confirming C=S (1090 cm⁻¹) and NH/CH₃ groups .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1646 cm⁻¹, C=S at 1090 cm⁻¹) and NH/NH₂ stretches (3237–3428 cm⁻¹) .
- Multinuclear NMR : ¹H-NMR detects proton environments (e.g., δ 1.92 ppm for CH₃ groups), while ¹³C-NMR confirms aromatic and heterocyclic carbon signals .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 350 for M⁺) validate molecular weight and decomposition pathways .
- HPLC : Quantifies purity by resolving unreacted intermediates, with mobile-phase optimization (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the chloromethyl group’s LUMO energy correlates with susceptibility to attack by amines or thiols .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways and transition states .
- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .
Q. What experimental designs are optimal for studying environmental fate, including biodegradation and bioaccumulation?
Methodological Answer:
- Split-plot designs : Use randomized blocks with nested factors (e.g., soil type as main plots, microbial communities as subplots) to assess biodegradation rates .
- LC-MS/MS : Quantify compound levels in biotic (e.g., fish liver) and abiotic (water, sediment) matrices, with isotopic labeling (¹³C) to track transformation products .
- Microcosm studies : Simulate real ecosystems to evaluate bioaccumulation factors (BAFs) under varying pH and temperature conditions .
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources .
- Dose-response refinement : Use high-content screening (HCS) to differentiate off-target effects at higher concentrations .
- Mechanistic studies : Apply CRISPR-edited cell models to isolate specific pathways (e.g., apoptosis vs. oxidative stress) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability data (e.g., melting points) across synthetic batches?
Methodological Answer:
- DSC/TGA : Perform differential scanning calorimetry to compare decomposition profiles and identify polymorphic forms .
- Crystallography : Resolve crystal packing variations via X-ray diffraction, which may explain melting point deviations >5°C .
- Batch documentation : Track solvent purity (e.g., residual acetic acid) and storage conditions (humidity, light) as confounding factors .
Methodological Frameworks
Q. What interdisciplinary approaches integrate traditional synthetic chemistry with emerging technologies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
